Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
Overview
Description
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is a chemical compound with the molecular formula C14H12N2O4. It is a derivative of bipyridine, a well-known ligand in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science .
Mechanism of Action
Target of Action
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) . These metal ions are the primary targets of the compound. The role of these targets varies depending on the specific biochemical context, but they often participate in catalytic processes or serve as structural components in various biological systems.
Mode of Action
The compound interacts with its targets (metal ions) through coordination bonds. This interaction results in the formation of metal-ligand complexes. The exact changes resulting from this interaction depend on the specific metal ion involved and the biochemical context.
Biochemical Pathways
It’s known that the compound can participate in various chemical reactions. For example, it can be used to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation. These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes.
Pharmacokinetics
The compound is a solid at 20°c , and its melting point is between 192.0 and 196.0 °C . These properties may influence its bioavailability.
Result of Action
It’s known that the compound can form complexes with various metal ions , which can have various effects depending on the specific metal ion and the biochemical context.
Action Environment
The action, efficacy, and stability of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets (metal ions) can be influenced by factors such as pH, temperature, and the presence of other ions or molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2’-bipyridine-6,6’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of dimethyl 2,2’-bipyridine-6,6’-dicarboxylate may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form bipyridine derivatives with different substituents.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ester groups.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Scientific Research Applications
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.
Biology: The compound is used in the study of metal-protein interactions and as a probe in bioinorganic chemistry.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine-6,6’-dicarboxylic acid: The parent compound, which lacks the ester groups.
4,4’-Dimethyl-2,2’-bipyridine: A similar compound with methyl groups at the 4,4’ positions instead of ester groups.
6,6’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 6,6’ positions
Uniqueness
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is unique due to its ester functional groups, which can be easily modified to introduce various substituents. This versatility makes it a valuable building block in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKCGCGCKIYMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467115 | |
Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142593-07-5 | |
Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What intermolecular interactions are observed in the crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine, a related compound?
A2: The crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine reveals a network of weak intermolecular interactions. Two distinct C–H···O hydrogen bonds link the molecules, creating infinite C(4) and C(5) chains []. These chains are further reinforced by π···π stacking interactions between the aromatic rings and S=O···π interactions involving the sulfinyl groups []. This intricate network of weak interactions contributes to the overall stability of the crystal structure.
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